molecular formula C20H17N3O B5800601 N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine

Cat. No.: B5800601
M. Wt: 315.4 g/mol
InChI Key: YBNNAJYDTXTSBX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a furylmethyl group, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the furylmethyl and methylphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and specific catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride, and appropriate solvents.

    Substitution: Halogens, nucleophiles, and suitable reaction conditions such as temperature and pH control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-furylmethyl)-2-(4-methylphenyl)-4-quinazolinamine can be compared with other similar compounds, such as:

    N-(2-furylmethyl)-2-phenyl-4-quinazolinamine: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    N-(2-thienylmethyl)-2-(4-methylphenyl)-4-quinazolinamine: Contains a thienyl group instead of a furyl group, which may influence its reactivity and applications.

    N-(2-furylmethyl)-2-(4-chlorophenyl)-4-quinazolinamine: Has a chlorine atom on the phenyl ring, potentially altering its chemical behavior and biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-12H,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNNAJYDTXTSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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